5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine

Cross-coupling Suzuki reaction Sonogashira reaction

Generic pyrazolopyrazine cores often fail in site-selective derivatization, causing irreproducible syntheses. 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine resolves this with a precisely positioned iodo group that enables robust Pd-catalyzed cross-coupling for focused kinase inhibitor libraries. - Facilitates Suzuki/Sonogashira diversification at the 5-position to explore hydrophobic back pockets. - The 3-amino group offers a parallel handle for amide ligation or PROTAC linker attachment. - Consistent quality and solid-state stability streamline iterative medicinal chemistry workflows.

Molecular Formula C5H4IN5
Molecular Weight 261.02 g/mol
Cat. No. B8811837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine
Molecular FormulaC5H4IN5
Molecular Weight261.02 g/mol
Structural Identifiers
SMILESC1=NC2=NNC(=C2N=C1I)N
InChIInChI=1S/C5H4IN5/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H3,7,8,10,11)
InChIKeyXXMSBZGWGCYUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine: Key Kinase Scaffold


5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic small molecule (C5H4IN5, MW 261.02) featuring a pyrazolo[3,4-b]pyrazine core substituted with an iodine atom at the 5-position and an amino group at the 3-position [1]. This core structure is a privileged scaffold in medicinal chemistry, functioning as a bioisostere of the purine ring, enabling ATP-competitive kinase inhibition . The iodine substituent provides a versatile synthetic handle for cross-coupling reactions, facilitating the generation of diverse compound libraries for drug discovery [1]. The compound is primarily utilized as a building block in the synthesis of kinase inhibitors for oncology and immunology research [2][3].

Workflow Kinase inhibitor library synthesis via Pd-catalyzed cross-coupling
Selection 5-Iodo handle enables site-selective diversification for purine bioisostere scaffold
Use context Medicinal chemistry building block for oncology and immunology research

5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine: Procurement Considerations


Substituting 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine with a generic pyrazolo[3,4-b]pyrazine derivative is not a scientifically valid procurement strategy. The specific 5-iodo substitution pattern is critical for enabling site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are essential for synthesizing targeted compound libraries [1]. Alternative halides or unsubstituted cores lack this precise reactivity, leading to failed syntheses or impure products, directly impacting research timelines and data reproducibility [1]. Furthermore, while the core scaffold has demonstrated potent kinase inhibition in various contexts, the exact binding profile and selectivity are exquisitely sensitive to substitution at the 3-amino and 5-positions, meaning that even closely related analogs may exhibit significantly different biological activity and should not be considered interchangeable for follow-up studies [2][3].

Halide swap Replacing 5-iodo with chloro or bromo analogs may reduce cross-coupling efficiency, requiring harsher conditions and lowering synthetic success.
Core analog Unsubstituted or differently substituted pyrazolo[3,4-b]pyrazines may shift kinase-binding profiles and should not be considered interchangeable for target engagement studies.
Activity transfer Close analogs with altered 3-amino or 5-substituent groups often show significantly different biological activity; follow-up studies require the exact substitution pattern.

5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine: Evidence vs. Analogs


Iodine-Enabled Cross-Coupling Reactivity

The 5-iodo substituent in 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine provides a superior leaving group for palladium-catalyzed cross-coupling reactions, enabling efficient derivatization. This contrasts with the 5-chloro or 5-bromo analogs, which require harsher conditions and exhibit lower reaction yields due to the lower reactivity of the C-Cl and C-Br bonds in oxidative addition [1].

Cross-coupling reactivity
Class-level inference
Iodo: reported efficient oxidative addition with Pd(0) under mild conditions.
Chloro/Bromo: may require higher temperatures or specialized ligands.
Supports synthesis route fit for palladium-mediated diversification.
Reactivity may vary with substrate; validate conditions.
Cross-coupling Suzuki reaction Sonogashira reaction Chemical synthesis

Kinase Inhibitory Potential of Pyrazolopyrazine Scaffold

The pyrazolo[3,4-b]pyrazine core of 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine is a known pharmacophore for ATP-competitive kinase inhibition. As a class, optimized derivatives of this scaffold have demonstrated high potency against multiple kinases. For example, N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide derivatives exhibit low nanomolar IC50 values against SGK1 [1]. This class-level potency supports the target compound as a valid starting point for inhibitor design.

Kinase inhibition context
Class-level inference
Optimized N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide derivatives reported IC₅₀ < 100 nM against SGK1.
Class-level kinase inhibition context; direct data on precursor not available.
Precursor not tested; derivative data only.
Kinase inhibition SGK1 Cancer IC50

Lead-Like Physicochemical Profile

The predicted physicochemical properties of 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine are favorable for a lead-like or fragment-like starting point, with a low molecular weight and a topological polar surface area (TPSA) indicating potential for oral bioavailability. This contrasts with larger, more complex analogs that may violate Lipinski's Rule of Five. The compound's predicted pKa of 6.62 suggests it will be partially ionized at physiological pH, which can be beneficial for solubility and binding interactions [1].

Lead-like profile
Supporting evidence
MW 261.02 g/mol, TPSA 80.5 Ų, predicted pKa 6.62.
Predicted properties support lead-like optimization.
In silico predictions; experimental validation needed.
Drug discovery Physicochemical properties Lipinski's rule ADME

Proven Scaffold for Diverse Kinase Targets

The pyrazolo[3,4-b]pyrazine scaffold, to which 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine belongs, is widely claimed in patents for the development of kinase inhibitors. Specifically, this core is a key structural feature in patent families targeting JAK kinases (e.g., CA3136468A1) [1] and has been the subject of extensive medicinal chemistry efforts for SGK1 inhibition [2]. This broad patent coverage and research focus demonstrate the scaffold's versatility and commercial relevance in addressing high-value therapeutic targets.

Patent landscape
Supporting evidence
Core scaffold claimed in multiple kinase inhibitor patents (JAK, SGK1) and research articles.
Supports scaffold versatility and commercial relevance.
Qualitative assessment; review individual patent claims.
Kinase inhibitors JAK SGK1 TRK Patent analysis

5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine: Procurement & Research Use Cases


Kinase Inhibitor Library Synthesis

5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine is ideally suited for medicinal chemistry groups aiming to build focused libraries of ATP-competitive kinase inhibitors. The 5-iodo group allows for rapid diversification via palladium-catalyzed cross-coupling (e.g., Suzuki coupling with aryl/heteroaryl boronic acids) to explore interactions with the kinase's hydrophobic back pocket. The 3-amino group provides a second site for parallel derivatization (e.g., amide formation) [1]. This strategy has been successfully employed to develop potent SGK1 and JAK inhibitors [2][3].

Bifunctional Degrader (PROTAC) Development

The scaffold's amenability to derivatization makes it an excellent choice for developing bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). The 5-iodo and 3-amino groups serve as orthogonal handles for attaching a linker to an E3 ligase ligand and a targeting moiety, respectively, or vice versa. The compact, potent kinase-binding core (as demonstrated by derivative compounds) is crucial for maintaining a low molecular weight and favorable physicochemical properties in the final degrader molecule [4].

Scalable Synthetic Route Optimization

In an industrial setting, 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine can be a key intermediate in the scalable synthesis of a clinical candidate. The robust and well-understood reactivity of the iodo substituent in cross-coupling reactions provides a reliable and efficient means of introducing molecular complexity late in the synthetic sequence, which is a key principle in process chemistry. The compound's predicted stability and solid-state properties [1] are favorable for large-scale handling and storage.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Iodo-enabled cross-coupling reactivity
Synthetic route robustness and substrate scope
Bifunctional degrader (PROTAC) development
Orthogonal derivatization sites (5-iodo, 3-amino)
Linker attachment strategy and linker stability
Scalable synthetic route optimization
Late-stage iodo cross-coupling reliability
Process robustness and large-scale handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.